4-Fluoro-5-methoxy-2-methyl-1H-indole 4-Fluoro-5-methoxy-2-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 288385-93-3
VCID: VC2392053
InChI: InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3
SMILES: CC1=CC2=C(N1)C=CC(=C2F)OC
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol

4-Fluoro-5-methoxy-2-methyl-1H-indole

CAS No.: 288385-93-3

Cat. No.: VC2392053

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-5-methoxy-2-methyl-1H-indole - 288385-93-3

CAS No. 288385-93-3
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
IUPAC Name 4-fluoro-5-methoxy-2-methyl-1H-indole
Standard InChI InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3
Standard InChI Key WRDOWKZJEOFRSZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C=CC(=C2F)OC
Canonical SMILES CC1=CC2=C(N1)C=CC(=C2F)OC

Physical and Chemical Properties

4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS: 288385-93-3) is a substituted indole with distinct physicochemical characteristics. Understanding these properties is essential for researchers working with this compound in various applications.

Basic Physicochemical Parameters

The compound exhibits the following fundamental properties that characterize its behavior under standard conditions:

PropertyValue
Molecular FormulaC₁₀H₁₀FNO
Molecular Weight179.191 g/mol
Density1.2±0.1 g/cm³
Boiling Point318.6±37.0 °C at 760 mmHg
Flash Point146.5±26.5 °C
Melting PointNot Available
AppearanceSolid

These basic parameters demonstrate that 4-Fluoro-5-methoxy-2-methyl-1H-indole is a relatively high-boiling organic compound with moderate density .

Additional Physical Properties

Beyond the fundamental parameters, several other physical properties contribute to understanding this compound's behavior:

PropertyValue
Exact Mass179.074646
LogP2.52
Polar Surface Area (PSA)25.02000
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.599

The LogP value of 2.52 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining reasonable solubility in polar organic solvents . The low vapor pressure suggests minimal volatility at room temperature, which has implications for handling and storage.

Structural Characteristics

Molecular Structure

4-Fluoro-5-methoxy-2-methyl-1H-indole features a bicyclic structure with an indole core, which consists of a pyrrole ring fused to a benzene ring. The substituents are positioned strategically:

  • A methyl group at position 2 of the indole

  • A fluorine atom at position 4

  • A methoxy group at position 5

This arrangement creates a unique electronic environment within the molecule, affecting its reactivity and potential applications.

Structural Identifiers

For computational and chemical database purposes, the compound can be identified using the following structural notations:

IdentifierValue
IUPAC Name4-fluoro-5-methoxy-2-methyl-1H-indole
Standard InChIInChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3
Standard InChIKeyWRDOWKZJEOFRSZ-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(N1)C=CC(=C2F)OC

These identifiers are critical for unambiguous identification of the compound in chemical databases and computational studies.

Electronic and Structural Features

The presence of fluorine at position 4 significantly affects the electronic distribution within the molecule. Fluorine is highly electronegative, which creates a polar region around this substituent. Meanwhile, the methoxy group at position 5 contributes electron density to the aromatic system through resonance. The methyl group at position 2 provides modest electron donation through inductive effects while also influencing the steric environment around the pyrrole nitrogen.

These electronic characteristics collectively influence the compound's reactivity, particularly in electrophilic and nucleophilic substitution reactions that might be employed in further functionalization.

Synthesis and Preparation

Insights from Related Compounds

The synthesis of structurally related compounds provides valuable insights into potential synthetic routes for 4-Fluoro-5-methoxy-2-methyl-1H-indole. For instance, the synthesis of 4-Fluoro-5-hydroxy-2-methylindole involves:

YieldReaction ConditionsProcedure
81%Sodium dithionite in water at 0-30°C for 1.0hStarting from 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one and using sodium dithionite as the reducing agent
68%Sodium dithionite, potassium carbonate in water at 25°C for 2.0hSimilar to above but with potassium carbonate and on an industrial scale
17%Hydrogen with palladium on activated charcoal in ethanol at 20°C for 8.0hAlternative approach using catalytic hydrogenation

The synthesis of 4-Fluoro-5-methoxy-2-methyl-1H-indole could potentially follow a similar path, with an additional methylation step to convert the hydroxyl group to a methoxy group .

Methylation of Hydroxyl Precursor

For the conversion of a hydroxyl group to a methoxy group in similar compounds, typical reagents include:

  • Dimethyl sulfate with a base such as sodium hydroxide or potassium carbonate

  • Methyl iodide with a base such as potassium carbonate in DMF

  • Diazomethane in ether (for sensitive compounds)

This methylation step would likely occur after the formation of the indole core structure with the hydroxyl group already in place.

Related Compounds and Structural Analogs

Direct Structural Analogs

Several compounds share structural similarities with 4-Fluoro-5-methoxy-2-methyl-1H-indole, differing in the position or identity of substituents:

CompoundCAS NumberMolecular FormulaDifference from 4-Fluoro-5-methoxy-2-methyl-1H-indole
4-Fluoro-5-methoxy-1-methyl-1H-indole879093-16-0C₁₀H₁₀FNON-methylated derivative (methyl group on nitrogen instead of position 2)
4-Fluoro-5-hydroxy-2-methyl-1H-indole288385-88-6C₉H₈FNOHas hydroxyl instead of methoxy group at position 5
5-Methoxy-2-methyl-1H-indole1076-74-0C₁₀H₁₁NOLacks fluorine at position 4

These analogs provide a useful comparative framework for understanding the structural and functional relationships within this class of compounds .

Physical Property Comparison

Comparing the physical properties of these related compounds provides insight into the effects of specific structural modifications:

CompoundMolecular WeightDensityBoiling PointMelting Point
4-Fluoro-5-methoxy-2-methyl-1H-indole179.191 g/mol1.2±0.1 g/cm³318.6±37.0 °CNot Available
5-Methoxy-2-methyl-1H-indole161.200 g/mol1.1±0.1 g/cm³308.5±22.0 °C86-88 °C

This comparison illustrates how the addition of a fluorine atom increases molecular weight, density, and boiling point due to increased intermolecular interactions .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator